molecular formula C8H15ClN2O2 B14880768 Ethyl 2-(3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetate hydrochloride

Ethyl 2-(3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetate hydrochloride

Cat. No.: B14880768
M. Wt: 206.67 g/mol
InChI Key: YNUOYNJUSYNIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl ester methyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid (RTIL). It is known for its unique properties such as low vapor pressure, high thermal stability, and ionic conductivity. This compound is widely used as a solvent in various organic reactions due to these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl ester methyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with ethyl chloride in ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 1-ethyl ester methyl-3-methylimidazolium chloride involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl ester methyl-3-methylimidazolium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can produce a variety of imidazolium salts .

Scientific Research Applications

1-Ethyl ester methyl-3-methylimidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl ester methyl-3-methylimidazolium chloride involves its interaction with various molecular targets. Its ionic nature allows it to dissolve a wide range of substances, facilitating chemical reactions. The chloride ion can participate in nucleophilic substitution reactions, while the imidazolium cation can stabilize transition states in various organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Allyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium chloride

Uniqueness

1-Ethyl ester methyl-3-methylimidazolium chloride is unique due to its specific combination of ethyl and methyl groups on the imidazolium ring. This structure imparts distinct properties such as higher thermal stability and ionic conductivity compared to other similar compounds .

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

ethyl 2-(3-methyl-2H-imidazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5H,3,6-7H2,1-2H3;1H

InChI Key

YNUOYNJUSYNIST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CN(C=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.